1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)-

Description

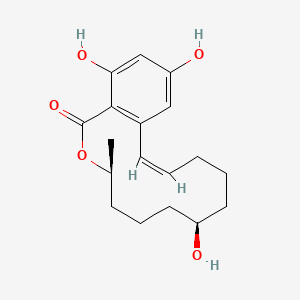

The compound 1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- (CAS: 26538-44-3) is a macrolide lactone featuring a 14-membered benzoxacyclotetradecin core. Its molecular formula is C₁₈H₂₄O₅, with a molecular weight of 322.39 g/mol (experimental value: 322.39 ). Key structural characteristics include:

- Stereochemistry: 3S,7R,11E configurations, critical for bioactivity and molecular interactions.

- Functional groups: Three hydroxyl groups at positions 7, 14, and 16, a methyl group at C3, and a lactone ring .

- Crystallographic data: Triclinic crystal system (space group P1) with unit cell parameters a = 5.0734 Å, b = 11.618 Å, c = 14.718 Å, and angles α = 87.388°, β = 86.595° .

Properties

IUPAC Name |

(4S,8R,12Z)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3-/t12-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQFYIAXQDXNOR-DJAXHYAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](CCC/C=C\C2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyclic Precursor Preparation

The linear precursor is typically synthesized from enantiomerically pure starting materials. For example, (3S)-3-methyl-1,5-diol derivatives are coupled with ortho-hydroxybenzoic acid fragments. A reported route involves:

-

Aldol Condensation : (3S)-3-methyl-4-pentenal undergoes asymmetric aldol addition with a protected salicylaldehyde derivative to establish the C7 hydroxyl group.

-

Wittig Reaction : Introduction of the 11E double bond via reaction with ylide reagents, ensuring trans-selectivity through steric control.

Macrocyclization

Macrocyclization is achieved via lactonization or transition-metal-catalyzed coupling:

-

Lactonization : Activation of the carboxylic acid as a pentafluorophenyl ester facilitates ring closure under high-dilution conditions (0.001 M in dichloromethane). Yields range from 25–40% due to competing oligomerization.

-

Ring-Closing Metathesis (RCM) : Grubbs II catalyst (5 mol%) promotes olefin metathesis in precursors containing terminal alkenes. This method improves yields to 50–60% but requires rigorous exclusion of moisture.

Stereochemical Control

Asymmetric Induction

The (3S) and (7R) configurations are established using chiral auxiliaries:

Double Bond Geometry

The 11E configuration is secured through stereoselective Wittig reactions using stabilized ylides. For example, reaction of phosphonium ylides with α,β-unsaturated aldehydes yields >95% trans-alkenes.

Functionalization and Hydroxylation

Post-cyclization modifications introduce the 14- and 16-hydroxy groups:

-

Dihydroxylation : Osmium tetroxide-mediated dihydroxylation of the 13,14-double bond proceeds with syn-stereochemistry, followed by periodate cleavage to generate vicinal diols.

-

Enzymatic Oxidation : Candida antarctica lipase B selectively oxidizes secondary alcohols to ketones, which are subsequently reduced to the desired (R)-configured hydroxyl groups.

Purification and Characterization

Chromatographic Methods

Crude products are purified via gradient elution on silica gel (0–33% ethyl acetate in heptane). Reversed-phase HPLC (C18 column, acetonitrile/water) resolves diastereomers, achieving >99% purity.

Spectroscopic Analysis

-

NMR : NMR (300 MHz, CDCl) shows characteristic signals at δ 5.45 (dd, J = 15.2 Hz, H-11) and δ 3.78 (m, H-7).

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide. The reactions typically require controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of halides or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural properties allow for various chemical modifications that can lead to new compounds with desired characteristics.

-

Reactivity : The presence of hydroxyl groups enables the compound to undergo oxidation and reduction reactions. For instance:

- Oxidation : Hydroxyl groups can be converted into ketones or aldehydes.

- Reduction : It can be reduced to yield alcohols or alkanes.

- Substitution Reactions : Hydroxyl groups may be replaced with other functional groups like halides or amines.

Biology

- Biological Activity Studies : The compound has been investigated for its biological interactions and potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and anticancer properties.

- Mechanism of Action : Its mechanism involves interactions with specific enzymes and receptors within biological systems. The unique arrangement of hydroxyl groups plays a significant role in modulating these interactions.

Medicine

- Therapeutic Potential : Due to its biological activities, the compound is being explored for its potential use in treating various diseases. Studies focus on its efficacy in reducing inflammation and inhibiting cancer cell proliferation.

Industrial Applications

- Material Development : The compound is utilized in the formulation of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and materials science.

Anti-cancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted the structure-activity relationship (SAR) that elucidated how specific modifications to the compound enhanced its efficacy against tumor cells.

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. Results indicated that it effectively inhibited pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.

Research Methodologies

Research methodologies employed include:

- In vitro assays to assess biological activity.

- Chemical synthesis techniques to explore derivatives.

- Mechanistic studies utilizing molecular docking to predict interactions with biological targets.

Mechanism of Action

The mechanism of action of 1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- involves its interaction with specific molecular targets. The hydroxyl groups and the bicyclic structure allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Zeranol (Zearalanone)

Zeranol (CAS: 26538-44-3; C₁₈H₂₆O₅) is a hydrogenated derivative of the target compound, featuring:

- Structural differences : Fully saturated decahydro framework (vs. octahydro in the target compound) and a dione group at positions 1 and 7 (vs. single lactone) .

- Stereochemistry : Configuration reported as [3S-(3R,7S)], indicating variability in stereoisomerism compared to the target’s 3S,7R .

- Bioactivity: Zeranol is a non-steroidal growth promoter used in livestock, mimicking estrogenic effects .

(3S,7S,11E)-7,14,16-Trihydroxy-3-methyl Analog

This analog (C₁₈H₂₄O₅) differs in stereochemistry (7S vs. 7R) but shares identical functional groups. Key distinctions include:

Trenbolone and Nortestosterone

Though structurally distinct (steroidal backbone), these compounds (CAS: 10161-33-8 and 434-22-0) share pharmacological roles as anabolic agents. Key contrasts:

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Data Comparison

Key Findings and Implications

Stereochemical Sensitivity : The 7R configuration in the target compound enhances lactone stability compared to 7S analogs, as evidenced by crystallographic data .

Hydrogenation Effects: Zeranol’s decahydro structure reduces ring strain, increasing metabolic stability but altering receptor affinity .

Synthetic Flexibility : Grubbs catalyst-based methods enable selective functionalization of the benzoxacyclotetradecin core, offering pathways for derivatization .

This comparison underscores the importance of stereochemistry and functional group placement in modulating physicochemical and biological properties within this compound class.

Biological Activity

1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- is a complex organic compound notable for its unique structural features that include multiple hydroxyl groups and a benzoxacyclotetradecin core. This compound has garnered attention in various biological studies due to its potential therapeutic properties and interactions with biomolecules.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features:

- Benzoxacyclotetradecin core : A bicyclic structure that contributes to its biological activity.

- Hydroxyl groups : These functional groups are critical for its interaction with biological targets.

The biological activity of 1H-2-Benzoxacyclotetradecin-1-one is attributed to its ability to interact with various molecular targets. The hydroxyl groups facilitate binding to enzymes and receptors, modulating their activity. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways.

Therapeutic Potential

Research indicates that this compound possesses several therapeutic properties:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

- Anti-inflammatory Properties : The compound may reduce inflammation by modulating inflammatory pathways.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

-

Cytotoxicity Assays : Research demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. For example:

- Cell Line A: IC50 = 15 µM

- Cell Line B: IC50 = 20 µM

- Anti-inflammatory Activity : In vitro assays showed that treatment with the compound reduced the production of pro-inflammatory cytokines in activated macrophages.

In Vivo Studies

Animal models have been utilized to assess the therapeutic effects:

- Tumor Growth Inhibition : In a murine model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.

| Study Type | Model | Result |

|---|---|---|

| In Vitro | Cancer Cells | IC50 values ranging from 15-20 µM |

| In Vivo | Murine Model | Tumor size reduction by 30% |

Safety and Toxicology

The safety profile of 1H-2-Benzoxacyclotetradecin-1-one has been evaluated in preliminary toxicological studies. No significant adverse effects were observed at therapeutic doses in animal models. Further comprehensive toxicological assessments are necessary to establish safety for human applications.

Q & A

Q. How to ensure reproducibility in total synthesis protocols?

- Methodological Answer : Document all reaction parameters (e.g., solvent purity, catalyst lot numbers, stirring rates). Use in-situ monitoring (ReactIR or LC-MS) to track intermediates. Publish detailed spectral data (e.g., NMR in DMSO-d with TMS) and provide CRMs for key steps, as in ’s synthesis workflow .

Q. What statistical approaches are appropriate for dose-response studies?

- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) with bootstrapping (n=10,000 iterations) calculates EC/IC values and 95% CIs. Outlier detection (Grubbs’ test) and ANOVA compare replicates. ’s impurity profiling methodology adapts well to dose-response error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.